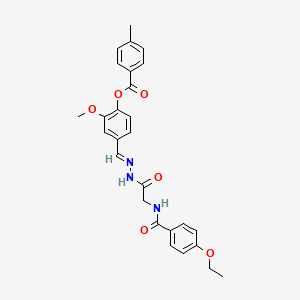
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C28H22ClN3O5 and a molecular weight of 515.958 g/mol . This compound is notable for its intricate structure, which includes a naphthylamino group, a carbohydrazonoyl moiety, and a chlorobenzoate ester. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with a carbohydrazide under controlled conditions to form the carbohydrazonoyl group.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of an ethoxy group to yield the target compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve similar steps but optimized for larger scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The naphthylamino group can intercalate with DNA, potentially disrupting replication and transcription processes. The carbohydrazonoyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a methyl group instead of a chlorine atom, potentially affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
769152-45-6 |
|---|---|
Formule moléculaire |
C28H22ClN3O5 |
Poids moléculaire |
515.9 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-2-36-25-16-18(10-15-24(25)37-28(35)20-11-13-21(29)14-12-20)17-30-32-27(34)26(33)31-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+ |
Clé InChI |
LZRCRUJVUVHGOV-OCSSWDANSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


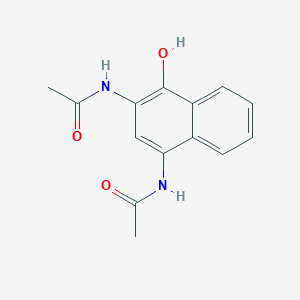

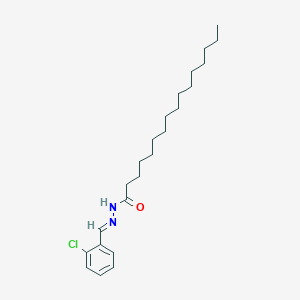
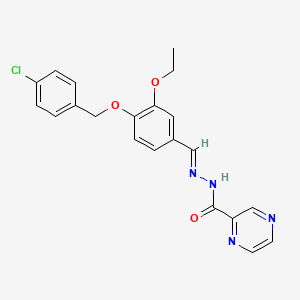

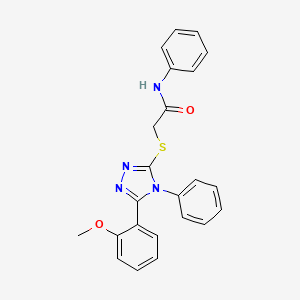
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)
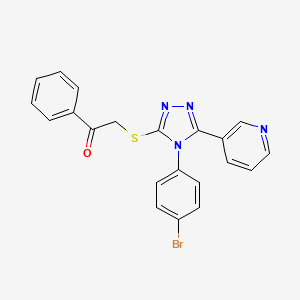
![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)
